3-Fluoro-5-nitropyridin-1-ium-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

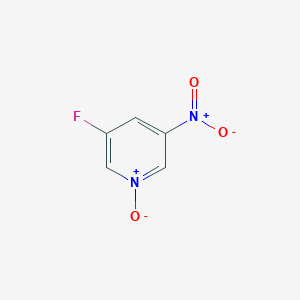

3-Fluoro-5-nitropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H3FN2O3 and a molecular weight of 158.08 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, making it a unique entity in the field of organic chemistry.

Métodos De Preparación

The synthesis of 3-Fluoro-5-nitropyridin-1-ium-1-olate typically involves the nitration of 3-fluoropyridine under controlled conditionsThe reaction conditions, such as temperature and reaction time, are carefully monitored to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Análisis De Reacciones Químicas

3-Fluoro-5-nitropyridin-1-ium-1-olate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing complex organic molecules, particularly in drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Notable Applications:

- Enzyme Inhibition: Research indicates that 3-Fluoro-5-nitropyridin-1-ium-1-olate can inhibit enzymes involved in cancer pathways, such as protein arginine methyltransferase 5 (PRMT5). Inhibition studies have shown an IC50 value of approximately 12 μM, indicating its potential as a therapeutic agent in oncology .

Biological Research

The compound's structural features enable it to interact with various biological targets, making it useful for studying enzyme activity and receptor binding.

Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial effects against certain bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties, such as dyes and polymers. Its reactivity allows for the development of novel compounds with tailored functionalities.

Case Study: Inhibition of PRMT5

In a significant study assessing the compound's role in cancer treatment, researchers evaluated its ability to inhibit PRMT5. The results indicated effective inhibition at micromolar concentrations, highlighting its therapeutic potential against specific cancers .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-nitropyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Similarly, it can interact with receptors to modulate their signaling pathways .

Comparación Con Compuestos Similares

3-Fluoro-5-nitropyridin-1-ium-1-olate can be compared with other similar compounds, such as:

3-Fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropyridine: Lacks the fluorine atom, which affects its chemical reactivity and binding properties.

3-Chloro-5-nitropyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

The uniqueness of this compound lies in the combination of the fluorine atom and nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Fluoro-5-nitropyridin-1-ium-1-olate is a heterocyclic compound with significant biological activity, primarily due to its unique structural features, including a fluorine atom and a nitro group. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C6H4FN2O3 and a molecular weight of approximately 142.09 g/mol. The compound exists as a zwitterion, which influences its solubility and reactivity in biological systems.

Biological Activities

The compound exhibits several notable biological activities:

1. Enzyme Inhibition:

this compound has been studied for its potential to inhibit various enzymes, particularly those involved in cancer pathways. Its mechanism of action often involves binding to the active sites or allosteric sites of enzymes, thereby altering their activity .

2. Antimicrobial Properties:

Research indicates that this compound can exhibit antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

3. Interaction with Biological Targets:

The compound interacts with various biological receptors and proteins, influencing signaling pathways associated with cell growth and apoptosis. Its structural characteristics allow it to modulate receptor activity effectively.

The biological activity of this compound can be attributed to:

- Fluorine Substitution: The presence of the fluorine atom enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets.

- Nitro Group Activity: The nitro group can undergo reduction to form amino derivatives, which may possess different biological activities compared to the parent compound.

Research Findings

Recent studies have provided insights into the compound's efficacy and safety profiles:

Case Study: Inhibition of PRMT5

In one study, this compound was evaluated for its ability to inhibit PRMT5, an enzyme implicated in various cancers. The compound demonstrated an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential therapeutic applications in cancer treatment .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. Its applications extend beyond pharmacology into fields like agrochemicals and materials science, where it serves as a building block for more complex molecules .

Propiedades

IUPAC Name |

3-fluoro-5-nitro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOYNPMFWRRDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.